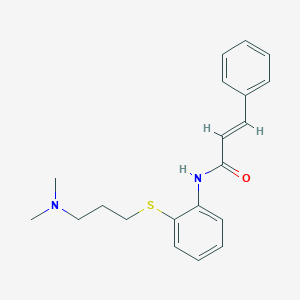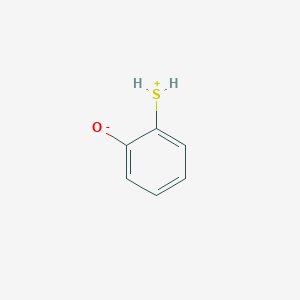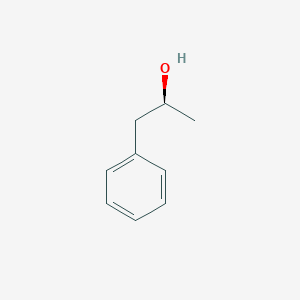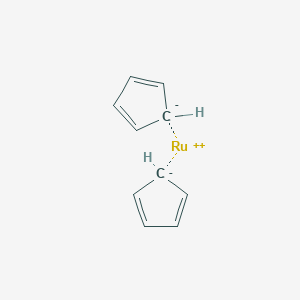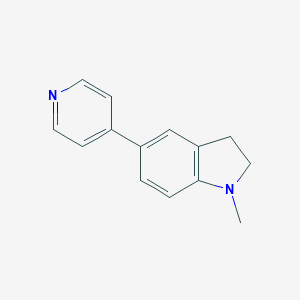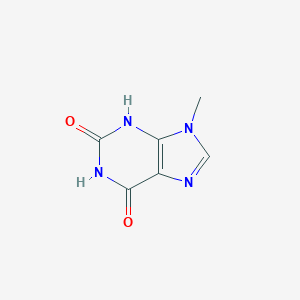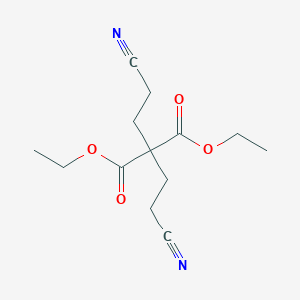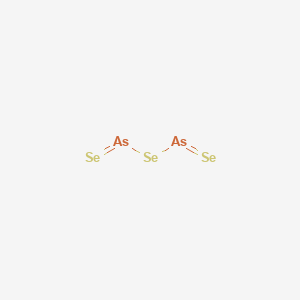
Arsenic triselenide
Übersicht
Beschreibung
Arsenic triselenide is an inorganic chemical compound with the formula As2Se3 . It is used as a chalcogenide glass for infrared optics and when purified, it transmits light with wavelengths between approximately 0.7 and 19 µm . In arsenic triselenide, arsenic is covalently bonded to selenium, where arsenic has a formal oxidation state of +3, and selenium -2 .
Synthesis Analysis
High-purity arsenic-containing compounds, including arsenic triselenide, can be prepared from various raw materials . The preparation of high-purity arsenic is a complex problem and there are no direct methods for ultrapurification of crude elemental arsenic . The existing processing schemes are rather complex and require special measures to ensure environmental safety .Molecular Structure Analysis
The molecular formula of arsenic triselenide is As2Se3 . It has a monoclinic crystal structure . In arsenic triselenide, arsenic is covalently bonded to selenium .Chemical Reactions Analysis
Arsenic, in its +3 oxidation state, can react with hydrogen sulfide in slightly acidic solution to form yellow As2S3 . It also reacts with silver ion to form yellow silver arsenite . Oxidizing agents readily oxidize arsenites (+3) to arsenates (+5) in alkaline or neutral solutions .Physical And Chemical Properties Analysis
Arsenic triselenide is a brown-black powder or metallic gray crystals . It is odorless and insoluble in water . It has a high refractive index, mid-IR transparency, and high non-linear optical indices .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Arsenic Triselenide Applications
Arsenic triselenide (As2Se3) is a chalcogenide material with unique properties that make it suitable for various scientific research applications. Below is a detailed analysis of six distinct applications of arsenic triselenide, each with its own dedicated section.
Optical Waveguides: Arsenic triselenide’s high refractive index and photosensitivity make it an excellent material for optical waveguides . It has been used to create planar waveguides that can support reversible Bragg gratings and stimulated Brillouin scattering (SBS), which are crucial for developing reconfigurable nonlinear photonic applications .
Nonlinear Optics: The material’s large nonlinear optical coefficients are advantageous for nonlinear optics applications. This includes the generation of second-harmonic signals and the modulation of light, which are essential for advanced optical communication systems .
Photonics Research: In photonics, arsenic triselenide is valued for its wide transmission window from the near-infrared to the mid-infrared region. This property is particularly useful for infrared imaging and sensing applications .
Dielectric Response: The dielectric response of arsenic triselenide films has been studied extensively. The polarization processes in these films are influenced by the method of preparation, which affects their application in devices that rely on dielectric properties .
Refractive Index Engineering: Arsenic triselenide’s refractive index can be precisely controlled through film thickness and substrate choice, making it suitable for applications that require specific optical path lengths or refractive index profiles .
Integrated Photonics: Due to its ease of fabrication into various shapes, such as waveguides and fibers, arsenic triselenide is a promising material for integrated photonics. This field involves integrating multiple photonic functions on a single chip, where arsenic triselenide’s properties can be harnessed for better performance .
Wirkmechanismus
Target of Action
Arsenic triselenide is an inorganic compound that interacts with various targets within the cell. It initiates repair by binding to damaged sites with various affinities, depending on the photoproduct and the transcriptional state of the region .
Mode of Action
Arsenic triselenide’s mode of action involves its interaction with these targets, leading to changes in cellular processes. It is known to bind to its targets, disrupting their normal function and leading to changes in cellular processes . For instance, arsenic trioxide has been shown to bind to heat shock protein 60 (Hsp60), leading to the disruption of Hsp60 refolding capability .
Biochemical Pathways
Arsenic triselenide affects various biochemical pathways. It is involved in DNA excision repair . Arsenic trioxide, a related compound, has been shown to disrupt multiple physiological processes, particularly chaperone-related protein folding and cellular response to stress .
Pharmacokinetics
It is known that arsenic compounds, in general, can be absorbed and distributed throughout the body, metabolized, and excreted . The bioavailability of arsenic triselenide would depend on these properties, but specific details are currently lacking.
Result of Action
The molecular and cellular effects of arsenic triselenide’s action are complex and can lead to various outcomes. It is known to cause changes in DNA repair processes, potentially leading to genomic instability . Other effects could include changes in protein function and cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of arsenic triselenide. Factors such as pH, temperature, and the presence of other chemicals can affect its solubility, reactivity, and therefore its bioavailability and toxicity . Furthermore, arsenic’s behavior in the environment is influenced by its interactions with other elements and compounds, as well as by biological processes such as microbial activity .
Safety and Hazards
Zukünftige Richtungen
Future research directions include the search for epsilon-near-zero (ENZ) materials with low optical losses and the elucidation of the mechanisms underlying nonlinear enhancements . Degenerately doped semiconductors, such as tin-doped indium oxide and aluminum-doped zinc oxide, are particularly promising candidates for ENZ-enhanced nonlinear optical applications .
Eigenschaften
InChI |
InChI=1S/As2Se3/c3-1-5-2-4 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFMCDAQUDITAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As](=[Se])[Se][As]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Se3 | |
| Record name | arsenic triselenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Arsenic_triselenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061645 | |
| Record name | Arsenic selenide (As2Se3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arsenic triselenide | |
CAS RN |
1303-36-2 | |
| Record name | Arsenic triselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic selenide (As2Se3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Arsenic selenide (As2Se3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diarsenic triselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARSENIC TRISELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWS0W0GB8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of arsenic triselenide?
A1: Arsenic triselenide has the molecular formula As2Se3 and a molecular weight of 341.84 g/mol.
Q2: What spectroscopic techniques are used to characterize arsenic triselenide?
A2: Various spectroscopic techniques are employed to characterize As2Se3, including:
- Infrared (IR) Spectroscopy: Used to analyze vibrational modes in the material, providing information about its structure and bonding. [, , , ]
- Raman Spectroscopy: Complements IR spectroscopy by providing additional information about vibrational modes and structural changes. [, , ]
- X-ray Diffraction (XRD): Helps determine the crystalline or amorphous nature of As2Se3 and identify any crystalline phases present. [, ]
- Electron Microprobe Analysis: Used to determine the elemental composition of As2Se3 films, confirming their stoichiometry. []
Q3: How does the preparation method influence the properties of arsenic triselenide thin films?
A: Studies show that the method of preparing As2Se3 thin films can significantly impact their properties. For instance, films prepared by quenching from the melt exhibit different temperature-dependent dispersion behavior compared to those prepared by thermal evaporation, suggesting differing energy distributions of mobility-controlling traps. []
Q4: Is arsenic triselenide stable under ambient conditions?
A: Research indicates that unpassivated As2Se3 thin films are susceptible to degradation under ambient conditions, particularly in the presence of light, oxygen, and moisture. This degradation leads to the formation of arsenic oxide and selenium crystallites. [, ]
Q5: How can the degradation of arsenic triselenide thin films be mitigated?
A: Studies show that depositing a thin aluminum oxide (Al2O3) passivation layer on As2Se3 films, coupled with limiting their exposure to below-band gap light, effectively inhibits degradation. This passivation strategy makes As2Se3 a more viable material for various applications, including integrated optics and metasurfaces operating in a wide range of infrared wavelengths. [, ]
Q6: How does doping affect the electronic properties of arsenic triselenide?
A: Doping As2Se3 with elements like indium (In) can significantly alter its electronic properties. Studies show that indium doping leads to a substantial improvement in transport properties, attributed to a shift in the valence band edge towards the center of the mobility gap. [, ] Similarly, doping with nickel (Ni) increases conductivity and shifts the Fermi level, suggesting the introduction of an acceptor level within the valence band tail. []
Q7: How is the density of localized states (DOS) in arsenic triselenide determined?
A: Researchers employ techniques like transient photoconductivity measurements and modulated photocurrent analysis to determine the DOS in As2Se3. These methods provide insights into the energy distribution of defect centers within the material's bandgap. [, , , , ]
Q8: What are the potential applications of arsenic triselenide in optics and photonics?
A8: Arsenic triselenide possesses a high refractive index, broad transmission window spanning from the visible to the infrared region, and significant optical nonlinearity. These properties make it suitable for applications such as:
- Infrared (IR) optics: Lenses, windows, and waveguides for various IR applications. [, , , , ]
- Optical fibers: Hollow-core photonic bandgap fibers for guiding light in the near-infrared region. [, ]
- Metasurfaces: Dielectric metasurfaces for manipulating light at subwavelength scales. []
- Nonlinear optics: Applications exploiting its high nonlinear refractive index, such as all-optical switching. [, ]
- Sensors: Potential use in various sensing applications, leveraging its optical and electrical properties. []
Q9: How is arsenic triselenide used in multi-photon lithography?
A: Arsenic triselenide, along with other chalcogenide glasses like arsenic trisulfide (As2S3), is used in multi-photon lithography (MPL) for creating three-dimensional microstructures. The MPL technique enables precise patterning of these materials, which can be chemically etched to form free-standing structures for various optical applications. [, , ]
Q10: What challenges are associated with using arsenic triselenide in microfabrication techniques?
A: One challenge encountered in using As2Se3 for microfabrication is the potential for nano-bead formation during direct laser writing (DLW) due to standing wave effects. To mitigate this, researchers utilize anti-reflective layers, such as those made of As2Se3 itself, during the fabrication process to minimize interference and achieve higher fidelity in the created structures. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



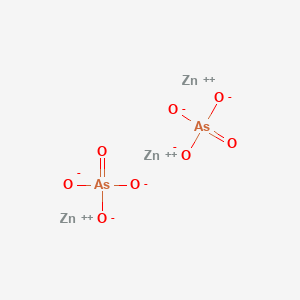



![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
